molecular formula C5H3F3N2O2 B3024368 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 543739-84-0

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3024368
CAS No.: 543739-84-0
M. Wt: 180.08 g/mol
InChI Key: VHKMTORCXXPIFI-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as transition metal complexes can be employed to facilitate the trifluoromethylation reaction. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-2H-pyrazole-4-carboxylic acid
  • 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)1-9-10-3/h1H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKMTORCXXPIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021462
Record name 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543739-84-0
Record name 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543739-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as Pyr3, is a potent and selective antagonist of the canonical transient receptor potential 3 (TRPC3) channel. [] This property makes it a valuable tool in studying the role of TRPC3 in allergic airway disease (AIAD). Research indicates that Pyr3 can effectively inhibit allergen-induced airway hyperresponsiveness and inflammation in animal models, suggesting a potential therapeutic target for AIAD. []

A: While the precise mechanism of action of Pyr3 on the TRPC3 channel is not fully elucidated in the provided research, it's understood that the compound's structure allows it to bind to the channel and block its activity. [] Further research, including structure-activity relationship (SAR) studies, could shed more light on the specific structural features crucial for this interaction.

A: Yes, this compound has been explored in other biological contexts. For instance, research demonstrates its ability to attenuate phenylephrine-induced constriction in uterine radial arteries from pregnant rats, suggesting a role in modulating vascular function. [] This finding opens avenues for investigating its potential in pregnancy-related vascular complications.

A: Absolutely. This compound serves as a valuable building block in organic synthesis. [] Its derivatives, particularly esters and amides, can be readily synthesized through established chemical reactions. [, ] These derivatives hold potential for various applications, including pharmaceuticals, agrochemicals, and materials science.

A: While the provided abstracts don't delve into specific computational studies, computational chemistry techniques like molecular docking and molecular dynamics simulations could be employed to understand the binding interactions of this compound and its derivatives with their biological targets. [] Such studies can provide valuable insights into their mechanism of action and guide the design of more potent and selective compounds.

A: While not directly addressed in the provided research, the fluorinated nature of this compound makes it an intriguing candidate for materials science applications. Its incorporation into metal-organic frameworks (MOFs) has been investigated for gas separation purposes. [] This highlights its potential in developing advanced materials with tailored properties.

A: Various analytical techniques are employed to characterize this compound and its derivatives. These include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy for structural confirmation. [, ] Additionally, techniques like X-ray diffraction analysis can provide detailed structural information, as demonstrated by the analysis of an amide derivative. []

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